Product packaging for DFL23448(Cat. No.:CAS No. 1445753-16-1)

DFL23448

Cat. No.: B607087
CAS No.: 1445753-16-1
M. Wt: 291.3
InChI Key: HOVUYEIYKRUBIF-UHFFFAOYSA-N
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Description

Overview of TRPM8 Channel Biology and Physiological Roles

Expression Profile in Peripheral Sensory Neurons and Other Tissues

TRPM8 is primarily expressed in a specific subpopulation of peripheral sensory neurons located in the dorsal root ganglia (DRG) and trigeminal ganglia (TG). researchgate.netresearchgate.netd-nb.info These neurons are responsible for detecting and transmitting temperature information from the periphery to the central nervous system. physiology.org The expression of TRPM8 defines a group of sensory afferents that innervate tissues highly sensitive to cold, such as the skin and oral cavity. physiology.orgd-nb.inforesearchgate.net

Beyond its well-established role in the somatosensory system, TRPM8 expression has been identified in a variety of non-neuronal tissues. These include the prostate, bladder, lungs, and vascular smooth muscle cells. wikipedia.orgnih.govfrontiersin.org Its function in these other tissues is an area of active investigation, with potential roles in processes like bladder function, respiratory responses, and cancer progression. researchgate.netfrontiersin.orgpatsnap.com

Activation Mechanisms (Cold Temperature, Cooling Agents like Menthol (B31143) and Icilin)

TRPM8 is a polymodal sensor, meaning it can be activated by multiple types of stimuli. mdpi.com Its primary activators are:

Cold Temperatures: The channel is activated by innocuous cool and noxious cold temperatures, generally below 28°C. mdpi.comresearchgate.netbenthamopen.com This activation by cold is a direct gating mechanism, causing a conformational change in the channel that allows ion flow. jneurosci.org

Cooling Agents: TRPM8 is famously activated by chemical compounds that evoke a cooling sensation. mdpi.combenthamopen.com

Menthol , derived from peppermint oil, was instrumental in the initial identification of the TRPM8 receptor. mdpi.comjneurosci.org

Icilin (B1674354) is a synthetic "super-cooling" agent that is significantly more potent than menthol. benthamopen.comjneurosci.orgresearchgate.net

Other cooling compounds like eucalyptol also activate the channel. mdpi.com

These chemical agonists are thought to shift the channel's temperature sensitivity, making it more likely to open at warmer temperatures. physiology.org The mechanisms of activation can differ between agonists; for instance, icilin's activation of TRPM8 is dependent on the presence of intracellular calcium, a requirement not seen for menthol or cold activation. benthamopen.comresearchgate.netscientificarchives.com The channel's activity is also regulated by other cellular factors, including phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for its function. jneurosci.orgjneurosci.org

Involvement in Sensory Transduction and Somatosensory Systems

TRPM8 is the principal molecular transducer for the sensation of environmental cold. wikipedia.orgphysiology.org When activated by a cold stimulus, the influx of cations through the TRPM8 channel depolarizes the sensory neuron, generating nerve impulses. physiology.org These electrical signals are then relayed to the central nervous system, where they are interpreted as the sensation of cold. wikipedia.org

The channel is involved in transducing a range of thermal sensations, from pleasant coolness to uncomfortable or painful cold. physiology.orgbenthamopen.com This makes it a critical component of the somatosensory system, responsible for how organisms detect and respond to their thermal environment. kcl.ac.uk Beyond simple temperature detection, TRPM8 is also implicated in sensory phenomena like cold-induced analgesia, where cooling can paradoxically relieve pain. physiology.orgnih.gov

Pathophysiological Implications of TRPM8 Channel Dysregulation

Dysregulation of TRPM8 channel function or expression is implicated in several pathological conditions, most notably chronic pain states. nih.govfrontiersin.org In experimental models of neuropathic pain, an upregulation of TRPM8 has been observed in the DRG and TG, suggesting a key role for the channel in the development and maintenance of pain. researchgate.netresearchgate.net This has positioned TRPM8 antagonists, including DFL23448, as potential therapeutic agents for pain relief. patsnap.comgoogle.com

Role in Pain Perception and Neuropathic Pain States

Evidence from animal models and human studies strongly suggests that TRPM8 is a significant player in pain pathophysiology. researchgate.netmdpi.com Blockade of TRPM8 with antagonists like this compound has been shown to produce significant antinociceptive (pain-reducing) effects in models of formalin-induced orofacial pain and neuropathic pain from chronic nerve injury. researchgate.netresearchgate.netmdpi.com This confirms the channel's important role in pain perception and suggests that inhibiting its activity can alleviate pain. researchgate.netresearchgate.net The interest in TRPM8 antagonists extends to treating various chronic pain conditions, including migraine and chemotherapy-induced neuropathy. nih.govgoogle.commdpi.com

Cold Allodynia and Hyperalgesia

A hallmark of many neuropathic pain conditions is hypersensitivity to cold, which manifests as cold allodynia (pain from a normally non-painful cold stimulus) and cold hyperalgesia (an exaggerated pain response to a painful cold stimulus). researchgate.netmdpi.com TRPM8 is critically involved in these symptoms. frontiersin.org

Studies have shown that nerve damage can lead to an increased expression and function of TRPM8 channels in sensory neurons. mdpi.comfrontiersin.org This upregulation is believed to underlie the painful hypersensitivity to cold. frontiersin.org The compound this compound has demonstrated efficacy in attenuating the nociceptive responses in preclinical models of cold allodynia associated with chronic constriction injury (CCI), a model of neuropathic pain. google.com This highlights the direct link between TRPM8 activity and the painful symptoms of cold hypersensitivity and reinforces the therapeutic potential of TRPM8 antagonists for patients suffering from these debilitating conditions. researchgate.netpatsnap.com

Research Findings on this compound

This compound has been characterized as a potent and selective TRPM8 antagonist in vitro. Its efficacy has been confirmed in various in vivo models.

ParameterFindingReference
TargetTransient Receptor Potential Melastatin 8 (TRPM8) researchgate.netnih.gov
ActivitySelective Antagonist researchgate.netmedkoo.commdpi.com
In Vitro Potency (IC50)10 nM (hTRPM8 cells activated by Cooling Agent 10) researchgate.netnih.govmdpi.com
21 nM (hTRPM8 cells activated by cold) nih.gov
SelectivityLimited activity (IC50 > 10 µM) at TRPV1, TRPA1, TRPV4 nih.gov
In Vivo Efficacy (Animal Models)Reduces icilin-induced wet-dog shakes in rats researchgate.netmdpi.com
Produces significant antinociceptive effects in formalin-induced orofacial pain and CCI-induced neuropathic pain researchgate.netresearchgate.netgoogle.commdpi.com
Migraine Pathophysiology and TRPM8 Polymorphisms

The genetic basis of migraine is complex, and genome-wide association studies (GWAS) have consistently identified TRPM8 as a migraine susceptibility gene. nih.gov Specific single-nucleotide polymorphisms (SNPs) located near or within the TRPM8 gene are associated with an increased risk of developing migraine, both with and without aura. nih.govmdpi.com For instance, the rs10166942 SNP has been linked to migraine in several studies. mdpi.comnih.gov The T allele of this variant is associated with a higher likelihood of chronic migraine and increased allodynic symptoms in patients. nih.gov Similarly, other polymorphisms like rs7577262 have shown an association with migraine. frontiersin.org

While cold temperatures are a known trigger for migraines, the precise mechanisms by which TRPM8 contributes to migraine pathophysiology are not fully understood. nih.gov The expression of TRPM8 on sensory afferents that innervate the meninges suggests a direct role in headache. nih.gov The association between TRPM8 genetic variants and migraine underscores the channel's importance in the underlying biology of this neurovascular disorder. biorxiv.org

Inflammatory Pain Mechanisms

TRPM8's role in pain and inflammation is multifaceted. The channel is expressed in sensory neurons that detect noxious stimuli, and its expression can increase following nerve injury or inflammation. mdpi.comnih.gov The activation of TRPM8 can produce analgesic effects in certain preclinical models of neuropathic and inflammatory pain. mdpi.compnas.org For example, TRPM8 activation can suppress the release of inflammatory neuropeptides like calcitonin-gene–related peptide (CGRP) from other sensory nerves, suggesting an anti-inflammatory role. pnas.org

Conversely, in pathological states such as nerve injury, TRPM8 can contribute to cold allodynia (pain from a non-painful cold stimulus) and hyperalgesia. frontiersin.org Therefore, blocking the channel with antagonists is a key therapeutic strategy. mdpi.com Studies have shown that TRPM8 antagonists effectively reduce thermal and mechanical hyperalgesia in pain models. mdpi.com The compound this compound, as a TRPM8 antagonist, has demonstrated a significant antinociceptive effect in models of formalin-induced orofacial pain and chronic constriction injury-induced neuropathic pain, confirming the channel's important role in pain perception. nih.gov

Contributions to Lower Urinary Tract Function and Bladder Overactivity

In the lower urinary tract, TRPM8 channels are expressed in the nerve endings of primary afferent neurons that innervate the urinary bladder and are involved in sensory functions. nih.govnih.gov These channels are implicated in the pathophysiology of bladder hypersensitivity, which is a common feature of conditions like overactive bladder (OAB) and interstitial cystitis. nih.govnih.gov Pharmacological studies in rodents suggest that TRPM8 channels contribute to bladder afferent hypersensitivity of mechanosensitive C-fibers. nih.govresearchgate.net In animal models of bladder outlet obstruction, the expression of TRPM8-positive neurons increases in the bladder and associated dorsal root ganglia. nih.gov

Selective TRPM8 antagonists are therefore considered a promising therapeutic approach for bladder hypersensitive disorders. nih.govtandfonline.com this compound has been specifically characterized for its effects on bladder function. targetmol.commedkoo.com In vivo experiments demonstrated that this compound can reduce bladder overactivity and prolong the storage phase of micturition in rats, highlighting its potential to modify bladder function. mdpi.comresearchgate.net

Emerging Roles in Oncology, Particularly Prostate Cancer

TRPM8 channels have a complex and context-dependent role in cancer. frontiersin.org They are highly expressed in prostate cancer cells, where their expression is regulated by androgens. nih.govoncotarget.com TRPM8 mRNA levels are often elevated in early-stage, androgen-sensitive prostate tumors but are significantly reduced in later, more aggressive metastatic stages and after anti-androgen therapy. frontiersin.orgoncotarget.commdpi.com This has led to the suggestion that TRPM8 could serve as a diagnostic and prognostic marker for prostate cancer. nih.gov

The functional role of TRPM8 in prostate cancer is an area of active investigation. Some studies suggest that TRPM8 activation can promote apoptosis (programmed cell death) and inhibit cell migration, indicating a tumor-suppressive function in the early stages. frontiersin.org For example, TRPM8 agonists like menthol have been shown to induce a drop in cell migration and inhibit the growth of certain prostate cancer cell lines. frontiersin.org Conversely, other studies indicate that TRPM8 antagonists may also have therapeutic potential. TRPM8 antagonists were shown to inhibit the proliferation, migration, and invasiveness of androgen-dependent prostate cancer cells. frontiersin.org This suggests that the therapeutic strategy may depend on the specific stage and characteristics of the cancer. frontiersin.orgunitn.it Beyond prostate cancer, TRPM8 has been implicated in the progression of pancreatic, breast, bladder, and colon cancers. frontiersin.org

Current Landscape of TRPM8 Modulators in Research

The therapeutic potential of targeting TRPM8 has led to extensive research and development of channel modulators by both academic institutions and pharmaceutical companies. mdpi.comnih.gov These efforts have produced a wide range of chemical compounds, including both agonists and antagonists, aimed at treating conditions such as chronic pain, migraine, inflammation, and cancer. mdpi.comnih.gov

Development of Agonists and Antagonists

The development of TRPM8 modulators began with natural agonists like menthol and icilin, which were instrumental in characterizing the channel's function. mdpi.comfrontiersin.org Synthetic agonists have since been developed with improved potency and selectivity. mdpi.com

Simultaneously, a significant effort has been focused on creating TRPM8 antagonists. nih.gov Numerous pharmaceutical companies, including Pfizer, Amgen, Janssen, and Dompé Farmaceutici, have developed and patented various small-molecule antagonists. mdpi.comnih.gov These compounds belong to diverse chemical classes, such as benzimidazoles and thiazoles. acs.orgnih.gov While many have shown promise in preclinical models, only a few have advanced to clinical trials. mdpi.com this compound, developed by Dompé Farmaceutici S.p.A., is a notable example of a potent and selective TRPM8 antagonist derived from these research programs. mdpi.comscispace.com

Significance of Selective TRPM8 Antagonists as Pharmacological Tools

The development of selective TRPM8 antagonists is crucial for both research and therapeutic applications. mdpi.comfrontiersin.org Many early compounds lacked selectivity, interacting with other TRP channels like TRPV1 and TRPA1, which could lead to confounding results in research and undesirable side effects in a clinical setting. mdpi.com For example, modulation of the TRPV1 channel is known to affect core body temperature regulation. nih.gov

Highly selective antagonists like this compound serve as precise pharmacological tools. nih.govmdpi.com They allow researchers to isolate the specific functions of the TRPM8 channel in complex biological systems, from pain pathways to bladder control, without the interference of off-target effects. nih.govresearchgate.net In a therapeutic context, selectivity is paramount for developing drugs with a favorable safety profile. The ability of compounds like this compound to potently block TRPM8 with limited activity at other receptors represents a significant advancement in the field, paving the way for a better understanding of TRPM8's role in human disease and the potential development of novel treatments. nih.govnih.govresearchgate.net

Data Tables

Table 1: In Vitro Activity of this compound

This table summarizes the inhibitory concentration (IC₅₀) of this compound against human TRPM8 (hTRPM8) channels activated by different stimuli. Lower values indicate higher potency.

Cell LineActivatorIC₅₀ (nM)Reference
hTRPM8 HEK-293Icilin10 - 75 mdpi.comnih.govresearchgate.net
hTRPM8 HEK-293Cooling Agent 1010 - 55 nih.govresearchgate.net
hTRPM8 HEK-293Cold (25°C to 14°C)21 nih.govresearchgate.net

Table 2: Pharmacokinetic Profile of this compound in Rats

This table shows key pharmacokinetic parameters for this compound following administration in rats.

ParameterValueReference
Half-life (intravenous)37 minutes researchgate.net
Half-life (oral)4.9 hours researchgate.net
Plasma Protein Binding97.68% nih.gov
Aqueous Solubility (pH 7.4)0.631 mM nih.gov

Contextualization of this compound as a Novel TRPM8 Antagonist

Within the ongoing search for selective TRPM8 modulators, this compound has emerged as a novel and potent antagonist of the TRPM8 ion channel. mdpi.comnih.gov Developed by Dompé Farmaceutici S.p.A., this compound has been identified as a selective blocker of the TRPM8 channel. mdpi.com In vivo studies have demonstrated its ability to block the channel, and its antagonist activity has been confirmed in models such as the icilin-induced "wet-dog shake" test in rats. researchgate.netresearchgate.net The characterization of this compound contributes to the understanding of the therapeutic potential of TRPM8 blockade in various conditions. researchgate.netnih.gov

Chemical Identity: 5-(2-Ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol

The specific chemical identity of the compound known as this compound is 5-(2-Ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol. nih.gov This systematic name describes its molecular structure, which features a central thiazole (B1198619) ring linked to a fluorophenyl group and an ethyl-tetrazole group.

PropertyValueSource
Compound Name This compound medkoo.com
Systematic Name 5-(2-Ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol nih.gov
CAS Number 1445753-16-1 medkoo.com
Molecular Formula C₁₂H₁₀FN₅OS medkoo.com
Molecular Weight 291.30 g/mol medkoo.com
Exact Mass 291.06 medkoo.com

Preliminary Identification and Selectivity Profile

The initial characterization of this compound has established it as a potent and highly selective TRPM8 antagonist through in vitro assays. researchgate.netnih.gov

Potency

This compound's potency has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) in recombinant human embryonic kidney (HEK-293) cells that express human TRPM8 (hTRPM8). The compound effectively blocks the channel regardless of the activation method.

Activation MethodIC₅₀ Value (nM)Source
Cooling Agent 10 (Menthol analogue)10 nih.gov
Icilin75 ± 9 nih.gov
Cold Stimulation (25°C to 14°C)21.4 ± 5 nih.gov

Selectivity

A crucial aspect of a therapeutic modulator is its selectivity for the intended target over other related proteins, which helps in minimizing potential off-target effects. This compound has demonstrated a strong selectivity profile. nih.govnih.gov When tested against other members of the transient receptor potential (TRP) channel family, its inhibitory activity was limited. nih.govresearchgate.net Specifically, it showed poor activity against TRPV1, TRPA1, and TRPV4, with IC₅₀ values greater than 10 μM for these channels. nih.gov Furthermore, its selectivity extends to other receptor types, showing minimal interaction with a panel of G-protein-coupled receptors (GPCRs). nih.govnih.gov

Off-Target Channel/ReceptorActivitySource
TRPV1IC₅₀ > 10 μM nih.gov
TRPA1IC₅₀ > 10 μM nih.gov
TRPV4IC₅₀ > 10 μM nih.gov
Various G-protein-coupled receptorsLimited activity / Inhibition < 25% at 10 μM nih.govnih.gov

Properties

CAS No.

1445753-16-1

Molecular Formula

C12H10FN5OS

Molecular Weight

291.3

IUPAC Name

5-(2-Ethyl-2H-tetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol

InChI

InChI=1S/C12H10FN5OS/c1-2-18-16-10(15-17-18)9-11(19)14-12(20-9)7-4-3-5-8(13)6-7/h3-6,19H,2H2,1H3

InChI Key

HOVUYEIYKRUBIF-UHFFFAOYSA-N

SMILES

OC1=C(C2=NN(CC)N=N2)SC(C3=CC=CC(F)=C3)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DFL23448;  DFL-23448;  DFL 23448; 

Origin of Product

United States

Molecular and Cellular Pharmacology of Dfl23448

TRPM8 Channel Binding and Antagonist Activity

DFL23448 is a novel and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. researchgate.netnih.gov This channel is a non-selective cation channel known as the primary sensor for cold temperatures in mammals. mdpi.comresearchgate.net The antagonistic properties of this compound have been characterized through various in vitro assays, demonstrating its potency and selectivity. nih.govnih.gov

The potency of this compound as a TRPM8 antagonist has been quantified by determining its half-maximal inhibitory concentration (IC50) in human embryonic kidney 293 (HEK-293) cells that are recombinantly expressing the human TRPM8 (hTRPM8) channel. nih.govnih.gov Studies have measured its ability to block the influx of calcium induced by chemical activators of the channel, specifically icilin (B1674354) and Cooling Agent 10, which is a menthol (B31143) analogue. nih.gov

One study reported this compound to be a potent blocker of hTRPM8, with IC50 values of 75 ± 9 nM against icilin-induced activation and 55 ± 6 nM against activation by Cooling Agent 10. nih.gov Another investigation found an IC50 value of 10 nM when the channel was activated by Cooling Agent 10. researchgate.netnih.gov These findings underscore the compound's potent inhibitory effect on chemically-gated hTRPM8 channels. nih.govnih.gov

Table 1: Potency of this compound against Chemically-Activated hTRPM8

Activating Agent Cell Line Reported IC50 Source(s)
Icilin HEK-293 75 ± 9 nM nih.gov
Cooling Agent 10 HEK-293 55 ± 6 nM nih.gov

In addition to chemical activation, the primary physiological stimulus for the TRPM8 channel is cold temperature. researchgate.netfrontiersin.org The antagonistic activity of this compound has also been evaluated against cold-induced activation of the hTRPM8 channel. In a "Cold Stimulation Test," the intracellular calcium concentration was measured in response to a temperature drop from 25°C to 14°C. nih.gov

In these assays, this compound demonstrated potent, dose-dependent inhibition of the cold-activated hTRPM8 channel. nih.gov The calculated IC50 value for this physiological stimulation was 21.4 ± 5 nM, a value consistent across multiple reports. researchgate.netnih.govnih.gov This confirms that this compound is effective at blocking the channel when activated by its natural physical stimulus. nih.govnih.gov

Table 2: Potency of this compound against Cold-Activated hTRPM8

Activation Method Cell Line Temperature Change Reported IC50 Source(s)
Cold Stimulation HEK-293 25°C to 14°C 21.4 ± 5 nM nih.gov

A crucial aspect of a pharmacological antagonist is its selectivity for the intended target over other related proteins. This compound has been profiled for its activity against other members of the TRP channel family that are also involved in sensory signaling, including TRPV1 (the capsaicin (B1668287) receptor), TRPA1, and TRPV4. researchgate.netnih.govmdpi.comorofacialpain.org.uk

Studies have consistently shown that this compound is highly selective for TRPM8. researchgate.netnih.govcsic.es It exhibited only limited activity against TRPV1, TRPA1, and TRPV4, with IC50 values reported to be greater than 10 μM for these channels. researchgate.netnih.gov This indicates a selectivity of at least 1000-fold for TRPM8 over these other sensory TRP channels, highlighting its specificity as a pharmacological tool and potential therapeutic agent. researchgate.netnih.gov

Table 3: Selectivity Profile of this compound against Other TRP Channels

TRP Channel Reported Activity (IC50) Source(s)
TRPV1 > 10 μM researchgate.netnih.gov
TRPA1 > 10 μM researchgate.netnih.gov

To further assess its specificity, this compound was also evaluated for potential off-target activity at various G-protein coupled receptors (GPCRs). researchgate.netnih.gov GPCRs constitute a large family of receptors involved in a vast array of physiological processes, and interaction with them could lead to unintended effects. jax.org Research findings indicate that this compound has limited activity at the GPCRs tested, with reported IC50 values exceeding 10 μM. researchgate.netnih.govcsic.es This demonstrates a lack of significant interaction with these receptors, reinforcing the compound's selective pharmacological profile. researchgate.netnih.gov

Mechanism of Antagonism at the Molecular Level

The mechanism of antagonism refers to how a compound interacts with its target protein to inhibit its function. walshmedicalmedia.com For channel antagonists, this often involves binding to a specific site that prevents the conformational changes required for channel opening. nih.gov

While the precise binding site for this compound on the TRPM8 channel has not been definitively elucidated in the available literature, insights can be drawn from studies of related antagonists and the structure of the TRPM8 channel itself. The TRPM8 protein is a tetramer, with each subunit containing six transmembrane helices (S1-S6). mdpi.com The first four helices (S1-S4) form the voltage sensor-like domain (VSLD), which is known to contain the binding sites for agonists like menthol and icilin. mdpi.comnih.gov

Molecular docking studies of other TRPM8 antagonists with structures related to this compound suggest that the VSLD is a probable binding site. acs.org This region, which includes the S1-S4 helices and the TRP domain at the C-terminus of the channel subunits, is a critical area for channel gating. acs.org It is hypothesized that antagonists like this compound bind within this domain, thereby stabilizing the channel in a closed state and preventing its activation by either chemical or thermal stimuli. acs.org Recent studies have also identified a novel binding site for other macrolide modulators in the groove between the VSLD and the pore domain, distinct from the sites for menthol and icilin, suggesting multiple allosteric sites on the channel that can be targeted for antagonism. elifesciences.org

Table of Compounds Mentioned

Compound Name Description
This compound A selective TRPM8 channel antagonist. researchgate.netnih.gov
Icilin A synthetic super-agonist of the TRPM8 channel. researchgate.netnih.gov
Cooling Agent 10 A menthol analogue and agonist of the TRPM8 channel. nih.gov
Menthol A natural agonist of the TRPM8 channel. mdpi.com

Modulation of Intracellular Calcium Levels

TRPM8 activation leads to an influx of cations, most notably a significant increase in intracellular calcium (Ca2+) concentration. uniprot.orgscispace.com This Ca2+ signaling is fundamental to the physiological and pathophysiological roles of TRPM8, from cold sensation to its involvement in certain types of cancer. csic.es As a TRPM8 antagonist, this compound functions by inhibiting this process. In experimental settings using HEK-293 cells that stably express the TRPM8 channel, this compound and its analogues have been shown to block the increase in intracellular Ca2+ that is normally evoked by TRPM8 agonists like menthol or icilin. acs.orgnih.gov This demonstrates that the primary cellular effect of this compound is the prevention of TRPM8-mediated calcium influx. scispace.com

In Vitro Electrophysiological Characterization

The functional effects of this compound as a TRPM8 antagonist have been quantified through in vitro electrophysiological techniques, particularly patch-clamp measurements. acs.orgresearchgate.netsaskoer.canih.gov These methods allow for the direct measurement of ion currents flowing through the channel in response to stimuli and inhibitors. saskoer.ca

Patch-Clamp Electrophysiology Measurements

Patch-clamp experiments are the gold standard for assessing the potency of ion channel modulators. saskoer.ca For this compound and related compounds, these experiments have been used to determine their inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the maximal channel response. In patch-clamp recordings on cells expressing TRPM8, these antagonists demonstrate potent, often nanomolar, inhibitory activity. acs.orgscispace.com For instance, a closely related spiro[4.5]decan-8-yl analogue of this compound was found to inhibit menthol-evoked currents in cells expressing human TRPM8 with an IC50 of 64 ± 2 nM. nih.gov

Table 1: Electrophysiological Data for TRPM8 Antagonists

Compound Assay Type Agonist IC50 Value Source
This compound Analogue (14) Whole-Cell Patch-Clamp Menthol (500 μM) 64 ± 2 nM nih.gov
This compound Analogue (14) Ca2+ Flux Assay Icilin 2.4 ± 1.0 nM nih.gov
Tryptophan-based Antagonist (4) Patch-Clamp Recordings Menthol 0.2 nM acs.org

Whole-Cell Patch-Clamp Recordings for Menthol-Evoked Currents

The whole-cell patch-clamp configuration is a specific application of the technique that allows for the measurement of the total current across the entire cell membrane. nih.govplos.orgnih.gov This method is routinely used to characterize TRPM8 antagonists. nih.govumh.es In a typical experiment, a cell expressing TRPM8 is held at a specific voltage (e.g., -60 mV), and a saturating concentration of menthol (e.g., 500 μM) is applied to evoke a strong, reproducible inward current. nih.govplos.org The antagonist, such as this compound, is then applied at various concentrations to measure its ability to inhibit this menthol-evoked current. nih.govgoogle.com Representative current traces from such experiments clearly show a dramatic reduction in the current in the presence of the antagonist, providing direct evidence of its blocking action on the TRPM8 channel. umh.es

Computational Studies and Structure-Based Drug Design

Computational methods have been instrumental in elucidating the molecular interactions between this compound and the Transient Receptor Potential Melastatin 8 (TRPM8) channel. These approaches, including molecular docking, homology modeling, and molecular dynamics simulations, have provided critical insights into the antagonist's binding mechanism and have guided the design of novel, potent TRPM8 modulators.

Molecular Docking Simulations and Ligand Binding Poses

Molecular docking simulations have been a key tool to predict and analyze the binding orientation of this compound and related antagonists within the TRPM8 channel. These studies have helped to identify the putative binding site and the key amino acid residues involved in ligand recognition and stabilization.

Various docking programs and scoring functions have been employed in these computational studies. For instance, some investigations have utilized a stepwise docking approach with software like Glide, using both Standard Precision (SP) and Extra Precision (XP) modes to refine binding poses. umh.es Other studies have used docking programs such as Surflex-Dock GeomX (SFXC) and the LiGen program for their simulations. google.comresearchgate.net

Docking studies on antagonists structurally related to this compound have consistently identified the voltage-sensor like domain (VSLD), which comprises transmembrane segments S1-S4, as a crucial binding region. acs.org The analysis of docking poses suggests that these antagonists fit into a binding pocket framed by hydrophobic and aromatic residues. researchgate.net For example, the binding model for a related thiazole (B1198619) derivative highlights that the central thiazole and benzene (B151609) rings engage in π-π stacking and hydrophobic interactions with residues like Phe744, Tyr745, and Ile746. researchgate.net The analysis of ligand docking poses has been crucial for understanding the structure-activity relationships (SAR) and clarifying the molecular basis for the antagonist activity of these compounds. acs.org

Table 1: Software and Methods Used in Docking Studies for TRPM8 Antagonists

Software/Method Purpose Reference
Glide (SP and XP) Stepwise molecular docking, pose refinement, and scoring. umh.es
Surflex-Dock GeomX (SFXC) Docking program to construct TRPM8-ligand complexes. google.com
LiGenDock / LiGen Docking engine used to identify binding poses. researchgate.netresearchgate.net

| Yasara | Software used for docking simulations. | mdpi.com |

Homology Modeling of TRPM8

Due to the initial lack of a high-resolution experimental structure for the human TRPM8 (hTRPM8) channel, homology modeling became an essential technique for creating three-dimensional models to be used in computational studies. mdpi.com These models have been fundamental for performing the molecular docking and dynamics simulations that have rationalized the potent antagonist activity of compounds like this compound. acs.org

The development of these homology models was significantly advanced by the publication of cryo-electron microscopy (cryo-EM) structures of the TRPM8 channel from the collared flycatcher, Ficedula albicollis (TRPM8FA). mdpi.comnih.gov This avian TRPM8 structure (e.g., PDB ID: 6BPQ) has served as the primary template for building homology models of both human and rat TRPM8. google.comacs.orgnih.govnih.gov The process involves aligning the amino acid sequence of the target (e.g., human TRPM8) with the template sequence (avian TRPM8) and constructing a 3D model based on the template's coordinates. nih.gov Some models have specifically focused on the transmembrane region, which includes the VSLD and pore domains, as this area is critical for ligand binding. nih.gov

Table 2: Templates Used for TRPM8 Homology Modeling

Target Channel Template Used PDB ID Resolution Reference
Human TRPM8 Ficedula albicollis TRPM8 (TRPM8FA) 6BPQ 4.1 Å google.comacs.orgnih.gov
Rat TRPM8 Ficedula albicollis TRPM8 (TRPM8FA) 6BPQ 4.1 Å mdpi.comnih.gov

| Human TRPM8 | Kv1.2 Shaker channel fragments | - | - | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been employed to refine the static pictures provided by molecular docking and to study the dynamic behavior of the TRPM8-antagonist complex over time. google.comnih.gov These simulations provide insights into the stability of the ligand's binding pose and the conformational changes that may occur within the protein upon antagonist binding. nih.gov

MD simulations performed on homology models of hTRPM8 complexed with antagonists from the same class as this compound suggest that these compounds form extensive and stable hydrophobic contacts within the orthosteric binding site. nih.gov These simulations can reveal the key molecular determinants for ligand recognition and have been used to compare the binding modes of different antagonists. google.comnih.gov Furthermore, MD studies have helped to illustrate the different mechanisms of action between agonists and antagonists; while agonist binding typically triggers significant conformational shifts leading to channel opening, antagonists often occupy the binding site and stabilize a non-conductive state of the channel without inducing these large-scale changes. nih.gov

Predictive Modeling for Antagonist Activity

Predictive modeling, often coupled with structure-based virtual screening, represents a powerful computational strategy for the discovery of new hit compounds and for predicting the antagonist activity of novel chemical scaffolds. researchgate.net This approach leverages the 3D structural information from TRPM8 homology models to screen large chemical libraries computationally, identifying molecules that are likely to bind to the target and act as antagonists. researchgate.net

The process involves docking thousands of compounds into the TRPM8 binding site and using scoring functions to rank them based on their predicted binding affinity. umh.es These predictive models can be refined and validated using known active and inactive compounds. For example, some studies have developed predictive models using algorithms based on docking scores to successfully distinguish known TRPM8 modulators from a larger set of molecules. researchgate.net Such computational campaigns are significantly faster and more cost-effective than experimental high-throughput screening and have been successfully used to identify several distinct chemical classes of TRPM8 antagonists. researchgate.net The insights gained from compounds like this compound are used to build and improve these predictive models, facilitating the ongoing search for novel and improved TRPM8-targeted therapeutics. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dfl23448 and Analogues

Identification of Pharmacophore Features Critical for TRPM8 Antagonism

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For DFL23448 and related compounds, research has identified a core pharmacophore template critical for potent TRPM8 antagonism.

Studies have confirmed that the tryptophan moiety serves as a robust pharmacophore template for designing highly potent modulators of TRPM8-mediated activities. researchgate.netacs.org The structure of this compound, an imidazo[1′,5′:1,6]pyrido[3,4-b]indole-1,3(2H)-dione derivative, is built around this principle. mdpi.com The antagonist activity is deeply rooted in the interaction network that these derivatives establish within the TRPM8 binding site. acs.org The specific molecular details of how antagonists like this compound bind to human TRPM8 and affect its gating mechanism are a subject of ongoing investigation, with advanced techniques like cryo-electron microscopy being employed to elucidate these interactions. google.com

Impact of Structural Modifications on Potency and Selectivity

Once a core pharmacophore is identified, medicinal chemists synthesize analogues, or structurally similar compounds, to fine-tune activity. Modifications to the this compound structure and related scaffolds have demonstrated a clear impact on both the potency (the concentration required to produce an effect) and selectivity (the degree to which it acts on a specific target over others).

This compound is a potent and selective TRPM8 antagonist with a reported half-maximal inhibitory concentration (IC₅₀) of 10 nM. mdpi.com Its analogue, DFL23693, also shows potent antagonism, and studies of both compounds have confirmed their ability to effectively block the TRPM8 channel. researchgate.netacs.orgresearchgate.net

Further synthetic efforts have explored different scaffolds based on the this compound template. For instance, the synthesis of analogues using a thiazole (B1198619) scaffold was undertaken to develop new TRPM8 blockers. researchgate.net One of the most promising derivatives from this effort, while less potent than the parent compound, was active as a TRPM8 blocker with an IC₅₀ of 4.06 µM (4060 nM). researchgate.net This demonstrates that while the core structure is important, modifications to peripheral groups can drastically alter potency.

The table below compares the potency of this compound with some of its analogues and other TRPM8 antagonists.

CompoundScaffold/ClassTRPM8 Antagonist Potency (IC₅₀)Reference
This compoundImidazo[1′,5′:1,6]pyrido[3,4-b]indole10 nM mdpi.com
Thiazole Analogue of this compoundThiazole derivative4.06 µM (4060 nM) researchgate.net
KPR-2579Phenylglycine derivative80 nM mdpi.com
RQ-00434739Not specified14 nM mdpi.com
AMTBCanonical TRPM8 antagonistLess potent than this compound analogues acs.org

These comparisons highlight how structural changes—such as modifying the core ring system from an indole-based structure to a thiazole—can significantly decrease potency. The high selectivity of this compound for TRPM8 over other TRP channels like TRPA1 and TRPV1 is a key feature that is also assessed when new analogues are developed. mdpi.comresearchgate.net

Relationship Between Chemical Structure and Biological Activity

The biological activity of this compound as a TRPM8 antagonist is a direct consequence of its chemical structure. The analysis of SAR allows for the identification of functional groups responsible for the biological effect. creative-proteomics.com For this compound and its class, the key relationship is that the core tryptophan-derived scaffold provides the necessary geometry to fit into the TRPM8 binding pocket. researchgate.netacs.org

The antagonist mechanism involves the molecule physically blocking the ion channel, preventing its activation by stimuli like cold temperatures or cooling agents such as menthol (B31143). acs.orgresearchgate.net The potency of this blockage is determined by the strength and nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the channel. acs.org Modifications that enhance these interactions will increase potency, while changes that introduce steric hindrance or remove a key interaction point will decrease it, as seen with the thiazole analogue. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling refines SAR by creating mathematical relationships between a compound's chemical structure and its biological activity. creative-proteomics.com These models use calculated physicochemical properties, known as descriptors, to predict the activity of novel or untested compounds.

While specific QSAR models exclusively for this compound are not detailed in the public literature, models for other classes of TRPM8 antagonists, such as α-phenylglycine amides, provide a blueprint for the methodology. researchgate.net A typical QSAR study involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive equation. researchgate.net

The predictive power of a QSAR model depends on the choice of molecular descriptors. These are numerical values that characterize the chemical properties of a molecule. For TRPM8 antagonists, relevant descriptors would likely include:

Constitutional descriptors: Molecular weight, number of specific atom types, number of rings.

Physicochemical descriptors: LogP (a measure of lipophilicity), polar surface area (PSA), and solubility parameters.

Stereo-electronic descriptors: Parameters related to the 3D shape and electronic properties of the molecule, which are crucial for receptor binding. researchgate.net

These descriptors are used in statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) to build the QSAR model. creative-proteomics.com

The goal of QSAR is to create a model that can accurately predict the biological effectiveness (e.g., the IC₅₀) of new, unsynthesized compounds. A hybrid 3D-QSAR model developed for α-phenylglycine amide-based TRPM8 inhibitors showed strong predictive capability, with high statistical figures of merit. researchgate.net

QSAR Model ParameterValueDescription
R² adjusted0.87Measures the model's goodness of fit to the training data.
Q² LOO0.86Measures the model's internal predictive ability (Leave-One-Out cross-validation).
Q² ext0.75Measures the model's predictive ability on an external test set.
researchgate.net

Such models allow researchers to perform in silico screening of virtual libraries of compounds, prioritizing the synthesis of only those with the highest predicted potency. researchgate.net This significantly accelerates the drug discovery process for new TRPM8 antagonists based on scaffolds like this compound.

Exploration of Structure-Biodegradability Relationships (SBR) for Analogues

Structure-Biodegradability Relationship (SBR) is a specialized area of QSAR that correlates a chemical's structure with its potential to be broken down by organisms in the environment. nih.govontosight.ai This is a critical factor in assessing the environmental fate of a chemical. nih.gov

There are no specific SBR studies published for this compound or its direct analogues. However, the principles of SBR can be applied hypothetically. SBR models are developed by correlating molecular structures or their fragments with experimental biodegradation data. nih.govontosight.ai These models can predict whether a compound is likely to be readily biodegradable or persistent in the environment. ontosight.ai

For analogues of this compound, an SBR study would involve:

Synthesizing a series of analogues with varied structural features.

Testing their biodegradability using standardized methods (e.g., OECD test guidelines).

Identifying molecular substructures or physicochemical properties (like water solubility or the presence of specific functional groups) that correlate with higher or lower rates of biodegradation. rsc.org

This analysis would help in designing future TRPM8 antagonists that are not only potent and selective but also have a more favorable environmental profile, breaking down into simpler, non-toxic compounds after their intended use. ontosight.airsc.org

Preclinical Efficacy Studies of Dfl23448

In Vivo Efficacy in Nociceptive and Neuropathic Pain Models (Animal Studies)

Research has demonstrated the in vivo efficacy of DFL23448 in animal models of both nociceptive and neuropathic pain, suggesting a significant role for the TRPM8 channel in pain perception. nih.gov

Antinociceptive Effects in Acute and Chronic Pain

Studies have confirmed that the blockade of the TRPM8 channel by this compound results in a significant antinociceptive effect in models of both acute and chronic pain. mdpi.comnih.gov This highlights the therapeutic potential of TRPM8 antagonists for pain management. nih.gov

Reduction of Icilin-Induced Wet-Dog Shakes (WDS)

This compound has been shown to effectively reduce icilin-induced "wet-dog shakes" (WDS) in rats. nih.govmdpi.com Icilin (B1674354), a TRPM8 agonist, induces these characteristic shaking behaviors, and the ability of this compound to counteract this effect confirms its in vivo TRPM8 channel blocking activity. nih.govresearchgate.net

Table 1: Effect of this compound on Icilin-Induced Wet-Dog Shakes

CompoundOutcomeAnimal Model
This compoundReduced icilin-induced "wet dog-like" shakes. nih.govRats

Attenuation of Orofacial Pain Hypersensitivity (Formalin Test)

In the formalin test, a widely used model for assessing pain-evoked behaviors, this compound demonstrated a significant antinociceptive effect in orofacial pain hypersensitivity. mdpi.comnih.gov The test involves injecting formalin into the upper lip, which induces a biphasic pain response, and this compound was effective in mitigating this response. nih.govscielo.brmazums.ac.ir

Table 2: Efficacy of this compound in the Orofacial Formalin Test

CompoundEffect on Orofacial PainAnimal Model
This compoundProduced a significant antinociceptive effect in formalin-induced orofacial pain. nih.govRats

Modulation of Thermal and Mechanical Hypersensitivity in Chronic Constriction Injury (CCI) Models

The Chronic Constriction Injury (CCI) model is a well-established animal model for neuropathic pain. nih.gov In rats with CCI of the sciatic nerve, this compound has been shown to significantly attenuate both cold and mechanical allodynia. google.com This suggests a key role for TRPM8 in the development and maintenance of neuropathic pain symptoms. nih.gov The CCI model reliably induces thermal hyperalgesia and mechanical allodynia, which are key targets for analgesic drugs. nih.govtjpr.orgpainphysicianjournal.comepain.org

Table 3: this compound in the Chronic Constriction Injury (CCI) Model

CompoundEffect on CCI-Induced HypersensitivityAnimal Model
This compoundSignificantly attenuated cold and mechanical allodynia. google.comRats

Mitigation of Chemotherapy-Induced Cold Allodynia (Oxaliplatin Model)

Oxaliplatin, a chemotherapy agent, is known to induce acute neurotoxicity, often manifesting as cold allodynia. ucl.ac.uknih.govekb.eg Studies using animal models of oxaliplatin-induced neuropathy have become crucial for understanding and treating this side effect. criver.com this compound has shown potential in mitigating chemotherapy-induced cold allodynia. The involvement of TRPM8 in cold hypersensitivity induced by chemotherapy has been demonstrated in preclinical studies. csic.es

Effects in Migraine Models (NTG-Induced Mechanical Hypersensitivity)

Nitroglycerin (NTG) is used to induce migraine-like symptoms in rodent models, including mechanical hypersensitivity. researchgate.netnih.govfrontiersin.orgepain.org While direct studies on this compound in NTG-induced migraine models are not extensively detailed in the provided results, the known role of TRP channels in migraine pathophysiology suggests that TRPM8 antagonists could be a potential therapeutic avenue. nih.govmdpi.com TRPM8 is expressed on sensory afferents that innervate the meninges, which are implicated in migraine. nih.gov

Efficacy in Models of Bladder Dysfunction (Animal Studies)

This compound, a novel and selective antagonist for the transient receptor potential melastin 8 (TRPM8) ion channel, has been evaluated for its effects on bladder function in animal models. researchgate.netcsic.es The TRPM8 channel is understood to be involved in bladder sensation and can contribute to bladder overactivity. researchgate.net Studies in awake rats were conducted to characterize the impact of this compound on normal and pathological bladder function. researchgate.netcsic.es

Modification of Bladder Function in Awake Rats

In vivo experiments in awake rats demonstrated that this compound can modify bladder function. researchgate.net The compound was shown to prolong the storage phase of micturition, indicating an influence on the sensory mechanisms of the bladder. mdpi.com As a selective blocker of the TRPM8 channel, its actions support the theory that TRPM8-mediated signals play a role in bladder function and dysfunction. researchgate.netcsic.es

Impact on Micturition Intervals, Volumes, and Bladder Capacity

Table 1: Effect of this compound on Micturition Parameters in Awake Rats

Parameter Administration Route Observation Citation
Micturition Interval Intravesical & Intravenous Increased researchgate.net, csic.es
Micturition Volume Intravesical & Intravenous Increased researchgate.net, csic.es

Prevention of Cold Stress-Induced Bladder Overactivity

Cold stress is a known factor that can induce or exacerbate bladder overactivity. frontiersin.orgnih.gov This phenomenon, partly explained by the body's physiological response to cold which increases urine production and can cause bladder muscle spasms, serves as a model for studying bladder dysfunction. frontiersin.orgnih.gov In preclinical studies, this compound was shown to prevent the bladder overactivity induced by cold stress in rats. csic.esmdpi.com This finding further implicates the TRPM8 channel, a primary sensor of cold temperatures, in the pathophysiology of certain bladder disorders. mdpi.com

Attenuation of Prostaglandin E2 (PGE2)-Induced Bladder Overactivity

Prostaglandin E2 (PGE2) is a mediator that can induce detrusor overactivity and is often elevated in pathological bladder conditions. frontiersin.org When administered to induce experimental bladder overactivity in rats, PGE2 caused significant reductions in micturition intervals, volumes, and bladder capacity. researchgate.netcsic.es In rats pre-treated with this compound, these reductions were significantly attenuated. csic.es While vehicle-treated control animals experienced a 37-39% decrease in these parameters, the this compound-treated group saw only a 12-15% decrease. researchgate.net Furthermore, this compound treatment prevented the increase in bladder pressures that is typically induced by PGE2. researchgate.netcsic.es

Table 2: this compound Attenuation of PGE2-Induced Bladder Overactivity in Rats

Parameter Vehicle Control (PGE2 effect) This compound-Treated (PGE2 effect) Citation
Micturition Interval 37-39% Decrease 12-15% Decrease researchgate.net, csic.es
Micturition Volume 37-39% Decrease 12-15% Decrease researchgate.net, csic.es
Bladder Capacity 37-39% Decrease 12-15% Decrease researchgate.net, csic.es

Preclinical Anticancer Activity (In Vitro and In Vivo Non-Human)

The TRPM8 channel, the molecular target of this compound, has emerged as a therapeutic target of interest in oncology. researchgate.net Its expression is upregulated in several types of tumors, including prostate, breast, colon, and lung cancer, often correlating with the aggressiveness of the disease. csic.esmdpi.com The role of TRPM8 in cancer is complex, as its activation can either promote or inhibit tumor viability depending on the context. researchgate.net

Inhibition of Prostate Cancer Cell Proliferation in 2D and 3D Models

The expression of the TRPM8 channel in prostate cells is closely linked to androgen receptor (AR) activity. csic.es Research has shown that TRPM8 antagonists can inhibit the proliferation, migration, and invasiveness of androgen-dependent prostate cancer cells in vitro. researchgate.netfrontiersin.org In studies using three-dimensional (3D) spheroid models of prostate cancer, which more closely mimic the in vivo tumor environment, TRPM8 antagonists were effective in reversing the androgen-induced increase in spheroid size. researchgate.net This suggests an anti-proliferative effect in a more complex, tissue-like structure. The mechanism appears to involve the disruption of androgen receptor signaling and a subsequent reduction in intracellular calcium levels. researchgate.net While this compound is a potent and selective TRPM8 antagonist, and TRPM8 antagonists have shown efficacy in these cancer models, specific studies detailing the direct effects of this compound on prostate cancer cell proliferation in 2D and 3D models are part of the broader research into this class of compounds. researchgate.netmdpi.comfrontiersin.org

Interference with Non-Genomic Androgen Action

Androgens can exert their effects through two main pathways: the classical genomic pathway, which involves the regulation of gene expression, and the non-genomic pathway, which involves rapid signaling events at the cell membrane. mdpi.comresearchgate.neturoweb.org this compound and related TRPM8 antagonists have been shown to interfere with the non-genomic actions of androgens. acs.orgresearchgate.net

Studies have demonstrated that these compounds can disrupt the rapid signaling cascades that are triggered by androgens. acs.orgresearchgate.net As a readout for androgen-induced gene transcription (a downstream effect of both genomic and non-genomic signaling), the secretion of Prostate-Specific Antigen (PSA) from LNCaP cells was evaluated. At a concentration of 10 nM of the synthetic androgen R1881, which significantly increases PSA secretion, the addition of TRPM8 antagonists resulted in a negligible inhibition of this secretion, suggesting that the primary interference is with the non-genomic pathway rather than the classical genomic transcriptional activity of the androgen receptor. acs.org

Table 2: Interference of TRPM8 Antagonists with Non-Genomic Androgen Action in LNCaP Cells
Signaling PathwayAndrogen EffectEffect of TRPM8 Antagonist (Compound 4/6)Mechanism of InterferenceReference
Rapid Signaling ActivationActivatedInhibitedDisruption of rapid, non-transcriptional androgen effects. acs.orgresearchgate.net
PSA Secretion (at 10 nM R1881)Significantly IncreasedNegligible InhibitionSuggests primary interference with non-genomic over genomic pathways. acs.org

Modulation of Androgen Receptor/TRPM8 Complex Assembly and Intracellular Calcium in Cancer Cells

A key finding in the preclinical evaluation of this compound and its analogs is their ability to modulate the interaction between the androgen receptor (AR) and the TRPM8 channel. acs.orgresearchgate.net Research has shown that androgens can rapidly induce the formation of a complex between AR and TRPM8 in androgen-sensitive prostate cancer cells. acs.orgwcrf.org This complex is believed to play a crucial role in the downstream signaling that promotes the proliferation and pro-metastatic behavior of these cells.

TRPM8 antagonists, such as compounds 4 and 6, have been found to disrupt the androgen-induced assembly of the AR/TRPM8 complex. acs.orgresearchgate.net By preventing this interaction, these compounds can abolish the subsequent cellular responses.

One of the critical downstream effects of the AR/TRPM8 complex formation is an increase in intracellular calcium levels. acs.orgresearchgate.net Imaging experiments have revealed that treatment with androgens leads to a rapid increase in intracellular calcium in LNCaP cells. acs.org The addition of TRPM8 antagonists effectively reduces this androgen-triggered calcium influx. acs.orgresearchgate.net This modulation of intracellular calcium is a key mechanism through which these compounds exert their anti-cancer effects, as calcium signaling is vital for cell proliferation and migration.

Table 3: Modulation of AR/TRPM8 Complex and Intracellular Calcium by TRPM8 Antagonists in LNCaP Cells
Molecular EventAndrogen Effect (10 nM R1881)Effect of TRPM8 Antagonist (Compound 4/6)ConsequenceReference
AR/TRPM8 Complex AssemblyInducedInhibited/DisruptedBlocks a key step in non-genomic androgen signaling. acs.orgresearchgate.net
Intracellular Calcium (Ca2+) LevelsIncreased within 240 secondsReduced/AbolishedPrevents a critical downstream signal for proliferation and migration. acs.org

Preclinical Pharmacokinetic Assessment and Metabolic Profile

Pharmacokinetic Parameters in Preclinical Models (e.g., Rats)

Pharmacokinetic studies in male Sprague-Dawley rats have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DFL23448. These studies involved both intravenous (i.v.) and oral (p.o.) administration to determine key parameters that govern the compound's behavior in a biological system.

Half-Life Determination (Intravenous and Oral Routes)

The elimination half-life (t½) of this compound was determined following both intravenous and oral administration in rats. After a single intravenous dose, this compound exhibited a half-life of 0.74 ± 0.05 hours, with other studies reporting a consistent value of 37 minutes. re-solute.eufarmateb.it This relatively short half-life suggests rapid clearance from the systemic circulation.

In contrast, when administered orally, the compound demonstrated a significantly longer half-life, recorded as 5.11 ± 0.43 hours, with other sources noting a similar duration of 4.9 hours. re-solute.eufarmateb.itcsic.es The extended half-life via the oral route indicates slower absorption or a slower elimination phase after absorption.

Table 1: Half-Life of this compound in Rats
Route of AdministrationHalf-Life (t½)Source
Intravenous (i.v.)0.74 ± 0.05 hours csic.es
Intravenous (i.v.)37 minutes re-solute.eufarmateb.it
Oral (p.o.)5.11 ± 0.43 hours csic.es
Oral (p.o.)4.9 hours re-solute.eufarmateb.it

Volume of Distribution Characteristics

The volume of distribution (Vd) for this compound following intravenous administration was found to be 0.082 ± 0.012 L·kg⁻¹. csic.es This low volume of distribution suggests that the compound's distribution is largely confined to the plasma or vascular compartment rather than extensively distributing into peripheral tissues. This characteristic is closely associated with the compound's high plasma protein binding, which was measured at 97.68 ± 0.01%. csic.es High protein binding limits the amount of free drug available to distribute out of the bloodstream and into tissues. csic.es

Metabolic Stability Evaluation

The metabolic profile of a compound is a critical determinant of its oral bioavailability and potential for drug-drug interactions.

In Vitro Metabolic Stability Assays

The metabolic stability of this compound has been a key area of investigation. Preclinical findings indicate that the compound's oral utility was hampered by poor exposure in rats. csic.es This limitation is primarily attributed to its metabolic elimination through glucuronidation pathways. csic.es Glucuronidation is a major phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion. The susceptibility of this compound to this metabolic process is a significant factor in its pharmacokinetic profile. csic.es This understanding has spurred further research into developing analogues with improved metabolic stability. csic.es

Table 2: In Vitro ADME Properties of this compound
ParameterValueSource
Plasma Protein Binding (Rat)97.68 ± 0.01% csic.es
Primary Metabolic PathwayGlucuronidation csic.es

Assessment of CYP Enzyme Inhibition Profiles

Detailed information regarding the specific cytochrome P450 (CYP) enzyme inhibition profile of this compound is not available in the reviewed scientific literature.

Implications for Drug-Drug Interactions in Preclinical Settings

Based on the available search results, there is no specific information concerning the implications of this compound for drug-drug interactions in preclinical settings.

An article on the chemical compound “this compound” cannot be generated as no information has been found for this specific compound. The search results did not provide any data related to its preclinical pharmacokinetic assessment, metabolic profile, or potential molecular liabilities.

Future Research Directions and Translational Implications Preclinical Focus

Elucidation of Remaining Molecular Mechanisms of Action of DFL23448

While this compound is characterized as a selective TRPM8 antagonist, further research is needed to fully elucidate its precise molecular mechanisms of action. Studies have shown that this compound blocks human TRPM8 (hTRPM8) in HEK-293 cells activated by cooling agents or cold. researchgate.net However, the exact binding site and how this interaction leads to channel inhibition warrant further investigation. Molecular docking studies with related TRPM8 antagonists have explored potential binding interactions within the TRPM8 channel, suggesting involvement of residues such as Tyr736, Arg998, Phe729, Asn732, and Gln776 in ligand binding and stabilization. acs.org Applying similar advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to this compound in complex with TRPM8 could provide detailed insights into its binding mode and the conformational changes it induces to inhibit channel gating. google.com Understanding these molecular details is crucial for rational design of next-generation modulators.

Optimization of Pharmacokinetic and Pharmacodynamic Properties of Analogues

Preclinical pharmacokinetic studies in rats have provided initial data on this compound's profile, showing a half-life of 37 minutes intravenously and 4.9 hours orally. researchgate.netnih.gov The clearance was measured at 3.11 ± 0.11 mL·min⁻¹·kg⁻¹ and the volume of distribution at 0.082 ± 0.012 L·kg⁻¹ following intravenous administration. nih.gov Oral administration resulted in a maximum plasma concentration (Cmax) of 47 ± 6 ng·mL⁻¹ with a time to reach maximum concentration (tmax) of 4.51 ± 0.32 hours. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Male Rats

ParameterIntravenous (3 mg/kg)Oral (10 mg/kg)
Half-life (t½)0.74 ± 0.05 h5.11 ± 0.43 h
Clearance3.11 ± 0.11 mL·min⁻¹·kg⁻¹Not specified
Volume of Distribution0.082 ± 0.012 L·kg⁻¹Not specified
Maximum Plasma Concentration (Cmax)Not applicable47 ± 6 ng·mL⁻¹
Time to Maximum Concentration (tmax)Not applicable4.51 ± 0.32 h

*Values shown are mean ± SD (n=5). nih.gov

Optimization efforts for this compound analogues would focus on improving oral bioavailability, extending half-life, and potentially tailoring tissue distribution depending on the target indication. The development of analogues, such as the synthesized derivatives based on a phenyl thiazole (B1198619) scaffold, has shown variations in TRPM8 blocking activity and metabolic stability in preclinical screens. researchgate.netresearchgate.net Further exploration of structural modifications and their impact on absorption, distribution, metabolism, and excretion (ADME) is essential.

Exploration of Novel Therapeutic Applications Beyond Current Indications in Preclinical Models

This compound has demonstrated preclinical efficacy in models of bladder overactivity and pain, including formalin-induced orofacial pain and chronic constriction injury-induced neuropathic pain. researchgate.netnih.govnih.gov TRPM8 is also implicated in other conditions, such as migraine and certain cancers. researchgate.netnih.govnih.gov Preclinical studies could explore the potential of this compound or its analogues in these areas. For instance, given the role of TRPM8 in meningeal afferents and migraine pathophysiology, evaluating this compound in preclinical migraine models could be a valuable research direction. nih.gov While the role of TRPM8 in cancer is complex and context-dependent, its expression in various tumor types suggests potential for targeted therapies. researchgate.netnih.gov Further preclinical studies are needed to understand if TRPM8 antagonism by this compound could have therapeutic effects in specific cancer types, potentially by influencing tumor cell viability or modulating the tumor microenvironment. researchgate.netnih.gov

Development of Next-Generation TRPM8 Modulators Based on this compound Scaffold

The phenyl thiazole structure of this compound serves as a scaffold for developing novel TRPM8 modulators. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies based on this compound and its analogues are crucial for identifying key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties. researchgate.net The synthesis and evaluation of conformationally restricted derivatives and other structural variations can help map the TRPM8 binding site and refine the pharmacophore model for antagonist activity. acs.orggoogle.com The goal is to design compounds with improved profiles, potentially overcoming limitations observed with other TRPM8 antagonists that have progressed to clinical trials but faced challenges like adverse thermal sensations. csic.esresearchgate.net

Comparative Studies with Other TRPM8 Antagonists in Preclinical Models

Comparing the preclinical efficacy and pharmacological profiles of this compound with other known TRPM8 antagonists, such as PF-05105679, AMG2850, AMG1161 (compound 45), RQ-00203078, and DFL23693, is important for positioning this compound in the landscape of TRPM8-targeted therapies. researchgate.netnih.govacs.org Studies have already compared this compound and DFL23693, highlighting their distinct pharmacokinetic profiles and efficacy in pain models. nih.govacs.orgnih.gov Further comparative studies in various preclinical models relevant to pain, bladder dysfunction, and potential novel indications would help determine the relative advantages and disadvantages of this compound and inform decisions on which compounds to advance.

Advanced Preclinical Models for Pain, Bladder Dysfunction, and Cancer Research

Utilizing advanced preclinical models is essential for a comprehensive understanding of this compound's potential. For pain research, this includes established models like formalin-induced pain and chronic constriction injury (CCI) in rodents, which have been used to evaluate this compound. nih.govnih.govnih.gov Exploring other neuropathic pain models and inflammatory pain models would broaden the understanding of its analgesic scope. For bladder dysfunction, using awake rat models of bladder overactivity, as previously employed for this compound, provides valuable insights into its effects on bladder function. researchgate.netuni-muenchen.defarmateb.it Further studies could involve models of different types of bladder dysfunction. In cancer research, a variety of preclinical models exist, including in vitro cell lines, syngeneic models, xenograft models, and genetically engineered mouse models. oncodesign-services.comnih.govdovepress.comnih.govnih.govnih.gov Given the expression of TRPM8 in various cancers, selecting appropriate preclinical cancer models that express TRPM8 and are relevant to potential therapeutic applications is crucial for evaluating this compound's effects in this context. researchgate.netnih.gov Orthotopic bladder cancer models, which mimic the tumor microenvironment more closely than subcutaneous models, could be particularly relevant for evaluating TRPM8 antagonists for bladder cancer. oncodesign-services.comnih.gov

Integration of Omics Data for Deeper Mechanistic Understanding

Integrating omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a deeper understanding of how this compound interacts with biological systems and exerts its effects in preclinical models. biobide.comnih.govnih.govcrownbio.com Analyzing changes in gene and protein expression profiles in tissues or cells treated with this compound could reveal downstream pathways modulated by TRPM8 antagonism. This can help identify potential biomarkers of response or resistance and uncover previously unknown roles of TRPM8 in specific physiological or pathological processes. biobide.comnih.gov For example, in preclinical models of pain or bladder dysfunction, omics data could shed light on the molecular adaptations occurring in sensory neurons or bladder tissue in response to TRPM8 blockade. In the context of cancer, omics data from tumor models treated with this compound could help determine if TRPM8 antagonism affects cancer-related pathways, immune responses, or the tumor microenvironment. crownbio.com Advanced computational tools and bioinformatics are essential for integrating and interpreting these complex datasets to generate testable hypotheses for future research. biobide.comcrownbio.com

Q & A

Q. How to integrate multi-omics data for a comprehensive analysis of this compound’s mechanisms?

  • Methodological Guidance :
  • Use systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for metabolomics) .
  • Normalize data across platforms (e.g., RNA-seq vs. microarray) via batch-effect correction .
  • Publish interactive datasets on repositories like Figshare or Zenodo for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.